![molecular formula C4H7NO2S B1374919 But-3-yne-1-sulfonamide CAS No. 1341659-00-4](/img/structure/B1374919.png)
But-3-yne-1-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamides, including But-3-yne-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A carbene-catalyzed method for highly enantioselective modification of sulfonamides has been disclosed . This reaction proceeds under mild conditions with broad substrate scope, wide functional group tolerance, and good to excellent yields .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
The addition of amide/sulfonamide bonds to alkynes, namely aminoacylation/aminosulfonylation of alkynes, is particularly important . They allow the direct downstream transformations of amides/sulfonamides by the insertion of carbon–carbon triple bonds into the amide/sulfonamide bonds .Physical And Chemical Properties Analysis
The specific gravity and refractive index of sulfonamides are typically around 0.9050 and 1.456 respectively . The acid value, iodine value, saponification number, free fatty acids, and peroxide values are also important physicochemical properties .Scientific Research Applications
Analytical Applications
Determination in Bovine Milk : Sulfonamides like But-3-yne-1-sulfonamide are used as antimicrobials in veterinary medicine. Their determination in bovine milk is essential due to potential adverse effects on humans. A study by Maroubo et al. (2021) demonstrated a method using dispersive liquid–liquid microextraction and digital imaging for determining sulfonamide residues in milk. This highlights the importance of sulfonamides in food safety and public health research (Maroubo, Pedrina, & Melchert, 2021).
Solid-Phase Extraction and LC-MS Analysis : Silva and Lanças (2018) evaluated ionic liquids supported on silica for online solid-phase extraction with liquid chromatography and mass spectrometry for sulfonamides detection in bovine milk. This indicates their role in developing advanced analytical techniques for food safety and environmental monitoring (Silva & Lanças, 2018).
Biological and Chemical Applications
Antimicrobial Evaluation : Fadda, El-Mekawy, and AbdelAal (2016) synthesized N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including sulfonamides, and evaluated their antimicrobial activities. This research contributes to the development of new antimicrobial agents using sulfonamide chemistry (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthesis and Therapeutic Potential : Greig, Tozer, and Wright (2001) researched the synthesis of novel cyclic sulfonamides, demonstrating the versatility of sulfonamides in synthesizing biologically active compounds, such as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
Environmental Applications
Water Treatment : Braschi et al. (2010) investigated the adsorption of sulfonamide antibiotics into an organophilic zeolite for water purification. This study is significant for environmental protection, highlighting the role of sulfonamides in addressing pollution and bacterial resistance in aquatic bodies (Braschi et al., 2010).
Biodegradation in Sludge : Yang, Hsiao, and Chang (2016) assessed the biodegradation of sulfonamide antibiotics in sewage sludge, important for understanding their environmental impact and degradation pathways (Yang, Hsiao, & Chang, 2016).
Safety And Hazards
properties
IUPAC Name |
but-3-yne-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWUPGMIWCDQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yne-1-sulfonamide | |
CAS RN |
1341659-00-4 | |
Record name | but-3-yne-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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